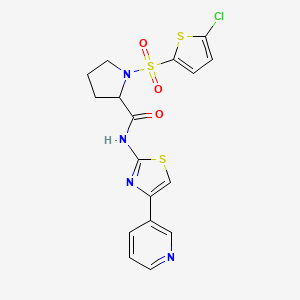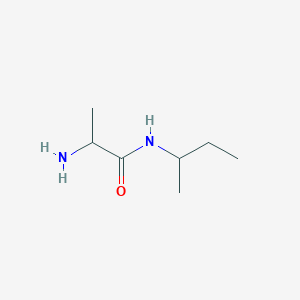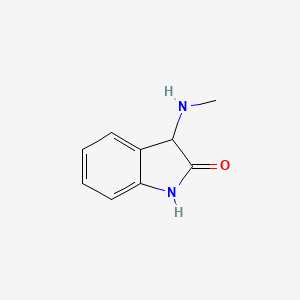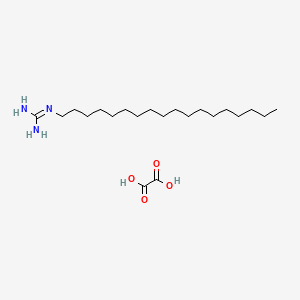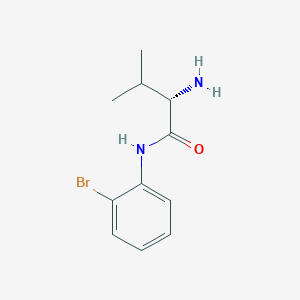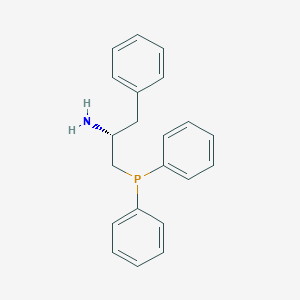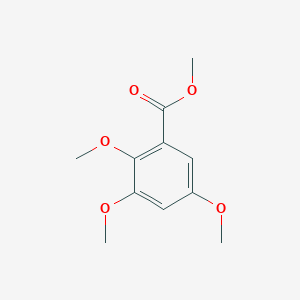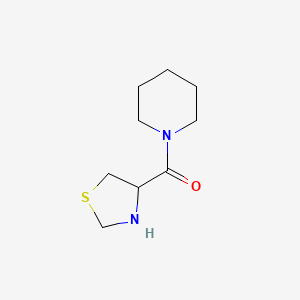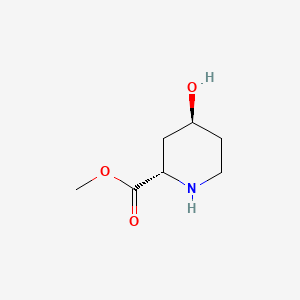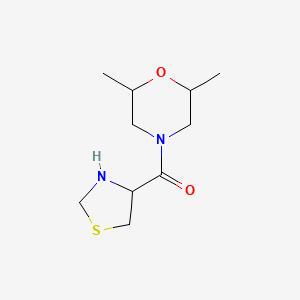
(2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone
Vue d'ensemble
Description
(2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone is a compound with the molecular formula C10H18N2O2S and a molecular weight of 230.32712 g/mol . This compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a thiazolidine ring attached to a methanone group. The presence of both morpholine and thiazolidine rings in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of (2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone can be achieved through several synthetic routes. One common method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is advantageous due to its simplicity and high yield.
Analyse Des Réactions Chimiques
(2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazolidine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone involves its interaction with specific molecular targets and pathways. The thiazolidine ring, in particular, is known to enhance the compound’s pharmacological properties by interacting with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(2,6-Dimethylmorpholino)(thiazolidin-4-YL)methanone can be compared with other similar compounds, such as:
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Morpholine derivatives: Compounds with morpholine rings are used in various chemical and pharmaceutical applications due to their stability and reactivity.
The uniqueness of this compound lies in the combination of both morpholine and thiazolidine rings, which provides a diverse range of chemical and biological properties .
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1,3-thiazolidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7-3-12(4-8(2)14-7)10(13)9-5-15-6-11-9/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFQPPDAKXBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CSCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212483.png)
![N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)
